molecular formula C18H16BNaO B084326 Sodium;triphenylborane;hydroxide CAS No. 12113-07-4

Sodium;triphenylborane;hydroxide

Cat. No.: B084326
CAS No.: 12113-07-4
M. Wt: 282.1 g/mol
InChI Key: SUZMSMLUONFLDA-UHFFFAOYSA-N
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Description

Sodium;triphenylborane;hydroxide is a chemical compound with the molecular formula C18H15BNaO. It is known for its unique properties and applications in various fields of science and industry. This compound is typically found as a solution in water, with concentrations ranging from 6-10% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;triphenylborane;hydroxide can be synthesized through the reaction of triphenylborane with sodium hydroxide in an aqueous medium. The general procedure involves dissolving triphenylborane in an organic solvent, followed by the addition of an aqueous sodium hydroxide solution. The reaction mixture is then stirred at room temperature until the adduct forms .

Industrial Production Methods: In industrial settings, the production of triphenylborane-sodium hydroxide adduct involves similar steps but on a larger scale. The process includes the use of specialized equipment to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium;triphenylborane;hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium;triphenylborane;hydroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylborane-sodium hydroxide adduct involves its behavior as a Lewis acid. It can form Lewis acid-base adducts with various nucleophiles, such as amines. This interaction leads to the formation of stable complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved in these interactions are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Sodium;triphenylborane;hydroxide is unique due to its ability to form stable complexes with nucleophiles, making it valuable in various chemical reactions and industrial applications. Its solubility in water and specific reactivity profile distinguish it from other boron-containing compounds .

Properties

CAS No.

12113-07-4

Molecular Formula

C18H16BNaO

Molecular Weight

282.1 g/mol

IUPAC Name

sodium;hydroxy(triphenyl)boranuide

InChI

InChI=1S/C18H16BO.Na/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,20H;/q-1;+1

InChI Key

SUZMSMLUONFLDA-UHFFFAOYSA-N

Isomeric SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+]

SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+]

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Na+]

12113-07-4

physical_description

Liquid

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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